molecular formula C7H7NO2 B1371485 5-Methoxypicolinaldehyde CAS No. 22187-96-8

5-Methoxypicolinaldehyde

Cat. No.: B1371485
CAS No.: 22187-96-8
M. Wt: 137.14 g/mol
InChI Key: CTYUCLSCBVSTAA-UHFFFAOYSA-N
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Description

5-Methoxypicolinaldehyde, also known as 5-Methoxypyridine-2-carbaldehyde, is an organic compound with the molecular formula C7H7NO2. It is characterized by the presence of a methoxy group (-OCH3) and an aldehyde group (-CHO) attached to a pyridine ring. This compound is a yellow liquid and is primarily used in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxypicolinaldehyde can be synthesized through various methods. One common method involves the reaction of 5-methoxypyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Another method involves the reduction of 5-methoxypyridine-2-carboxylic acid using a reducing agent like sodium borohydride (NaBH4) in methanol. This reaction is carried out at low temperatures to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The reactions are typically optimized for large-scale production to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxypicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of potential therapeutic agents for various diseases.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methoxypicolinaldehyde is primarily related to its ability to interact with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The aldehyde group is particularly reactive and can form Schiff bases with amino groups on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxypicolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and aldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)8-4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYUCLSCBVSTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634276
Record name 5-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22187-96-8
Record name 5-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formyl-5-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5.7 g (41 mmol) (5-methoxypyridin-2-yl)methanol in 100 mL CHCl3 was added 15 g MnO2 and the mixture heated to reflux for 2 hours, filtered, and washed with boiling CHCl3. The filtrate was washed with brine, dried over MgSO4, and concentrated in vacuo to afford 5-methoxypyridine-2-carbaldehyde as a white solid. 1H NMR (400 MHz, CDCl3) δ 9.99 (s, 1H), 8.44 (d, J=2.4 Hz, 1H), 7.97 (d, J=8.4 Hz, 1H), 7.3 (dd, J=8.4, 2.4 Hz, 1H), 3.95 (s, 2H).
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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